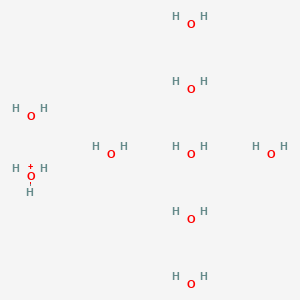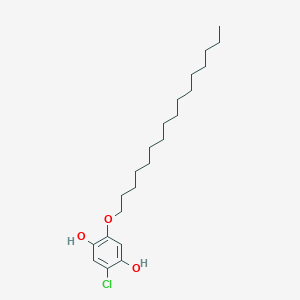
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel is a complex organometallic compound that features a benzothiazole ring, a diazene group, and a nickel center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel typically involves the reaction of 2-aminothiophenol with aryl aldehydes in the presence of an oxidant such as DMSO. The reaction proceeds without the need for catalysts and tolerates a wide range of functional groups, providing the desired products in good to excellent yields .
Industrial Production Methods
化学反応の分析
Types of Reactions
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: Reduction reactions can be carried out using reducing agents to yield lower oxidation states of nickel.
Substitution: The compound can undergo substitution reactions where ligands around the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DMSO, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(II) or nickel(III) complexes, while substitution reactions can produce a variety of nickel-ligand complexes.
科学的研究の応用
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states of nickel.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nickel complexes have shown promise.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism by which 1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel exerts its effects involves the interaction of the nickel center with various molecular targets. The benzothiazole ring and diazene group play crucial roles in stabilizing the nickel center and facilitating its interactions with other molecules. The pathways involved include electron transfer processes and coordination chemistry mechanisms.
類似化合物との比較
Similar Compounds
1,3-Benzothiazole: A simpler compound with a benzothiazole ring but without the diazene group or nickel center.
Nickel(II) benzothiazole complexes: Compounds that feature a benzothiazole ring coordinated to a nickel center but lack the diazene group.
Uniqueness
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel is unique due to the presence of both the benzothiazole ring and the diazene group, which provide additional stability and reactivity to the nickel center. This combination of structural features makes it distinct from other nickel complexes and benzothiazole derivatives.
特性
CAS番号 |
139195-85-0 |
|---|---|
分子式 |
C34H30N10NiS2 |
分子量 |
701.5 g/mol |
IUPAC名 |
1,3-benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel |
InChI |
InChI=1S/2C17H15N5S.Ni/c2*1-2-8-16(20-19-13-9-4-3-5-10-13)21-22-17-18-14-11-6-7-12-15(14)23-17;/h2*2-12,16H,1H3; |
InChIキー |
UMNQACYKQSLBKF-UHFFFAOYSA-N |
正規SMILES |
CC=CC(N=NC1=CC=CC=C1)N=NC2=NC3=CC=CC=C3S2.CC=CC(N=NC1=CC=CC=C1)N=NC2=NC3=CC=CC=C3S2.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
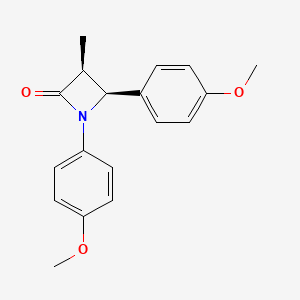
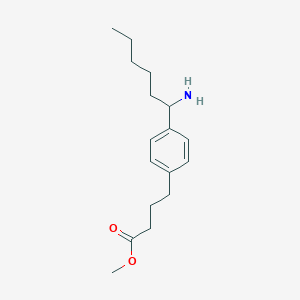
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
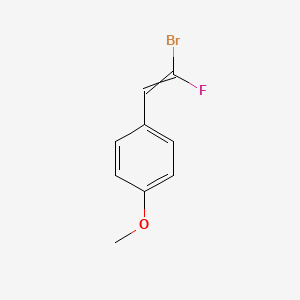
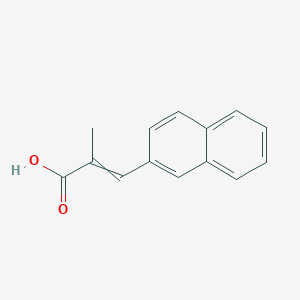
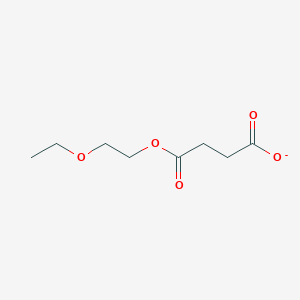
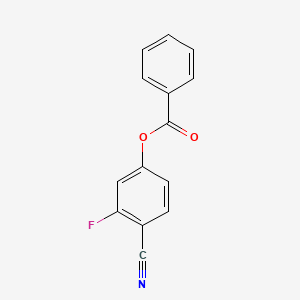
![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
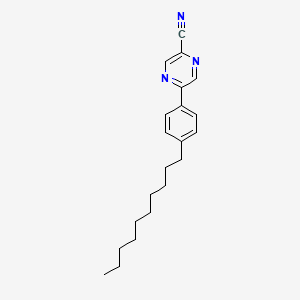
![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
